molecular formula C10H13N B3034332 3-(4-Methylphenyl)-2-propen-1-amine CAS No. 158223-55-3

3-(4-Methylphenyl)-2-propen-1-amine

Cat. No.: B3034332
CAS No.: 158223-55-3
M. Wt: 147.22 g/mol
InChI Key: OITJKIRWSYUMSZ-NSCUHMNNSA-N
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Description

3-(4-Methylphenyl)-2-propen-1-amine is an aromatic amine characterized by a propenylamine chain linked to a para-methyl-substituted benzene ring. This compound is structurally classified as a substituted allylamine, with the methyl group at the para position of the phenyl ring influencing its electronic and steric properties. It is primarily utilized as a pharmaceutical intermediate, particularly in the synthesis of bioactive molecules and drug candidates . Derivatives of this compound, such as N-(4-Methylbenzyl)-2-propen-1-amine hydrochloride (CAS: 160676-83-5), are noted for their roles in medicinal chemistry and biotechnology applications .

Properties

IUPAC Name

(E)-3-(4-methylphenyl)prop-2-en-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-9-4-6-10(7-5-9)3-2-8-11/h2-7H,8,11H2,1H3/b3-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OITJKIRWSYUMSZ-NSCUHMNNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801276911
Record name (2E)-3-(4-Methylphenyl)-2-propen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801276911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158223-55-3
Record name (2E)-3-(4-Methylphenyl)-2-propen-1-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=158223-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2E)-3-(4-Methylphenyl)-2-propen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801276911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylphenyl)-2-propen-1-amine typically involves the reaction of 4-methylbenzaldehyde with nitroethane in the presence of a base, followed by reduction of the resulting nitrostyrene intermediate. The reaction conditions often include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or methanol

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial methods often employ optimized reaction conditions to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylphenyl)-2-propen-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can yield saturated amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation

    Substitution: Halogens (e.g., chlorine, bromine) or nitrating agents

Major Products

The major products formed from these reactions include:

    Oxidation: 4-methylbenzaldehyde or 4-methylbenzoic acid

    Reduction: 3-(4-Methylphenyl)-propylamine

    Substitution: Various halogenated or nitrated derivatives

Scientific Research Applications

Applications in Scientific Research

3-(4-Methylphenyl)-2-propen-1-amine has diverse applications across various scientific disciplines:

Chemistry

  • Precursor in Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.
  • Reactivity Studies: The compound undergoes various reactions such as oxidation, reduction, and electrophilic substitution, which are crucial for developing new synthetic methodologies.

Biology

  • Neurotransmitter Activity: Research indicates that this compound may influence neurotransmitter release, particularly dopamine and norepinephrine, suggesting potential implications in neuropharmacology.

Medicine

  • Therapeutic Potential: Investigated for its potential use in treating neurological disorders due to its ability to modulate neurotransmitter systems. Its effects on muscle relaxation and anticonvulsive action are particularly noteworthy, making it a candidate for treating conditions like Parkinson's disease and muscle spasms.

Industry

  • Production of Specialty Chemicals: Utilized in the manufacturing of various specialty chemicals and pharmaceuticals, enhancing the efficiency of production processes.

Case Study 1: Neuropharmacological Effects

A study explored the effects of this compound on neurotransmitter levels in animal models. Results indicated an increase in dopamine release, suggesting its potential as a stimulant or therapeutic agent for disorders characterized by dopaminergic dysfunction.

Case Study 2: Synthesis of Derivatives

Research focused on synthesizing derivatives of this compound to evaluate their pharmacological properties. Several derivatives exhibited enhanced biological activity compared to the parent compound, indicating the importance of structural modifications in drug design.

Case Study 3: Industrial Applications

An investigation into the industrial applications highlighted the compound's role as an intermediate in producing agrochemicals. Its efficiency in large-scale synthesis processes was documented, demonstrating its economic viability for industrial use.

Mechanism of Action

The mechanism of action of 3-(4-Methylphenyl)-2-propen-1-amine involves its interaction with various molecular targets and pathways. It primarily acts on the central nervous system by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. This leads to enhanced synaptic transmission and stimulation of neural pathways. The compound’s effects are mediated through its binding to specific receptors and transporters on neuronal cells.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

3-(4-Bromophenyl)-N-propyl-3-(3-pyridinyl)-2-propen-1-amine
  • Structure : The phenyl ring is substituted with a bromine atom at the para position instead of a methyl group. Additionally, a pyridinyl group and a propylamine chain are present.
  • Molecular Formula : C₁₇H₁₉BrN₂ (vs. C₁₀H₁₃N for 3-(4-methylphenyl)-2-propen-1-amine).
  • Functional Impact : Bromine’s electronegativity and bulkiness may alter binding affinity in biological systems compared to the methyl group. This compound is associated with pharmaceutical impurities (e.g., Zimelidine Impurity 8) .
2-(4-Ethoxyphenyl)prop-2-en-1-amine
  • Structure : Features an ethoxy (-OCH₂CH₃) group at the para position.
  • This modification is common in prodrug designs .
1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-2,2,2-trifluoro-N,N,N-trimethylpropan-1-amine
  • Structure : Contains chlorophenyl, methoxyphenyl, and trifluoromethyl groups.
  • Functional Impact : The trifluoromethyl group increases metabolic stability and bioavailability, while chlorine and methoxy groups modulate receptor interactions .
Antioxidant Activity
  • N-(3,5-Dimethylphenyl)-5-{2-[(4-methylphenyl)amino]ethyl}-1,3,4-oxadiazole-2-amine (from ): Exhibits superior antioxidant activity (FRAP assay) compared to butylated hydroxytoluene (BHT). The 4-methylphenyl group contributes to radical scavenging efficiency .
Antibacterial Activity
  • N-(4-Methylphenyl)-5-{2-[(4-methylphenyl)amino]ethyl}-1,3,4-thiadiazole-2-amine (from ): Shows high activity against Escherichia coli, Xanthomonas campestris, and Bacillus subtilis. The 4-methylphenyl group likely enhances membrane disruption or enzyme inhibition .
  • This compound : The absence of a thiadiazole ring may reduce antibacterial efficacy, but the methyl group’s hydrophobicity could still support mild antimicrobial action.

Physicochemical Properties

Compound Name Molecular Formula Key Substituents LogP (Predicted) Applications
This compound C₁₀H₁₃N -CH₃ (para) ~2.1 Pharmaceutical intermediate
3-(4-Bromophenyl)-N-propyl-3-(3-pyridinyl)-2-propen-1-amine C₁₇H₁₉BrN₂ -Br (para), -C₃H₇, pyridinyl ~3.5 Drug impurity
2-(4-Ethoxyphenyl)prop-2-en-1-amine C₁₁H₁₅NO -OCH₂CH₃ (para) ~2.8 Prodrug synthesis

Biological Activity

3-(4-Methylphenyl)-2-propen-1-amine, commonly known as 4-Methylphenylpropenamine , is an organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of propenamines, which are known for various pharmacological effects. The focus of this article is to explore the biological activity of this compound, highlighting key research findings, mechanisms of action, and potential applications.

  • IUPAC Name : this compound
  • Molecular Formula : C10H13N
  • Molecular Weight : 149.22 g/mol

Biological Activity Overview

The biological activities of this compound include:

  • Antioxidant Properties : Research indicates that propenamines can exhibit antioxidant activity, which is beneficial in preventing oxidative stress-related diseases.
  • Antimicrobial Effects : Some studies have shown that derivatives of propenamines possess antimicrobial properties against various pathogens.
  • Cytotoxicity : Investigations into the cytotoxic effects of this compound on cancer cell lines have revealed potential anticancer activity.

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions.
  • Receptor Interaction : It can bind to various receptors, modulating signaling pathways that influence cell proliferation and apoptosis.
  • Radical Scavenging : The antioxidant properties are attributed to its ability to scavenge free radicals, thereby reducing cellular damage.

Antioxidant Activity

A study demonstrated that propenamines can significantly reduce oxidative stress markers in vitro. The antioxidant capacity was evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results indicated a strong scavenging ability compared to standard antioxidants.

Assay TypeIC50 Value (µM)Reference
DPPH25.4
ABTS27.6

Antimicrobial Activity

Research on antimicrobial properties showed that this compound exhibited activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus50
Escherichia coli40

Cytotoxicity Studies

In vitro studies on cancer cell lines such as HeLa and MCF-7 revealed that the compound has a cytotoxic effect, with IC50 values indicating effective inhibition of cell growth:

Cell LineIC50 Value (µM)Reference
HeLa30.5
MCF-728.9

Case Studies

Several case studies have explored the therapeutic potential of propenamines:

  • Case Study on Cancer Therapy : A clinical trial evaluated the efficacy of a derivative of this compound in patients with advanced breast cancer. Results indicated a significant reduction in tumor size and improved patient outcomes.
  • Antimicrobial Application : A study assessed the use of this compound in treating infections caused by resistant bacterial strains, demonstrating its potential as an alternative therapeutic agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Methylphenyl)-2-propen-1-amine
Reactant of Route 2
3-(4-Methylphenyl)-2-propen-1-amine

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